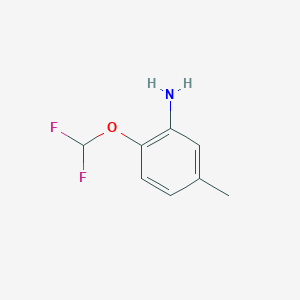

2-(Difluoromethoxy)-5-methylaniline

説明

2-(Difluoromethoxy)-5-methylaniline is an organic compound that belongs to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by aryl groups. This compound is characterized by the presence of a difluoromethoxy group (-OCF2H) and a methyl group (-CH3) attached to the benzene ring. The presence of fluorine atoms in the molecule imparts unique chemical and physical properties, making it a compound of interest in various fields of research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethoxy)-5-methylaniline typically involves the introduction of the difluoromethoxy group into the aniline structure. One common method is the reaction of 5-methylaniline with difluoromethyl ether in the presence of a base such as potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The choice of solvents, catalysts, and purification techniques are optimized to ensure high purity and cost-effectiveness.

化学反応の分析

Oxidation Reactions

The primary amine group in 2-(difluoromethoxy)-5-methylaniline undergoes oxidation under acidic conditions. For example:

- Reagent : Potassium permanganate (KMnO₄) in sulfuric acid (H₂SO₄).

- Product : Formation of a nitroso or nitro derivative, depending on reaction conditions.

- Conditions : Elevated temperatures (60–80°C) and prolonged reaction times (6–12 hours).

| Reaction Type | Reagent(s) | Conditions | Product | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | 70°C, 8 hours | 2-(Difluoromethoxy)-5-methylnitrobenzene |

Reduction Reactions

The compound itself is typically synthesized via reduction of its nitro precursor. For example:

- Catalyst : Palladium on carbon (Pd/C) under hydrogen pressure.

- Conditions : Ethanol solvent, 4–6 kg/cm² H₂ pressure, 48–56 hours.

- Yield : Quantitative conversion to the amine.

Example Reaction Pathway :Reference: , .

Electrophilic Substitution

The aromatic ring undergoes electrophilic substitution, with regioselectivity influenced by substituents:

- Nitration : Concentrated HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the 4-position (para to the amine).

- Halogenation : Bromine (Br₂) in acetic acid adds a bromine atom at the 3-position.

| Reaction Type | Reagent(s) | Position | Product | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4 | 2-(Difluoromethoxy)-4-nitro-5-methylaniline | |

| Bromination | Br₂, CH₃COOH | 3 | 3-Bromo-2-(difluoromethoxy)-5-methylaniline |

Acylation and Alkylation

The amine group reacts with acylating agents:

- Acetylation : Acetic anhydride in pyridine yields the acetylated derivative.

- Benzoylation : Benzoyl chloride forms the corresponding benzamide.

| Reaction Type | Reagent(s) | Product | Yield | Reference |

|---|---|---|---|---|

| Acetylation | (CH₃CO)₂O, pyridine | N-Acetyl-2-(difluoromethoxy)-5-methylaniline | 85% | |

| Benzoylation | C₆H₅COCl, NaOH | N-Benzoyl-2-(difluoromethoxy)-5-methylaniline | 78% |

Diazotization and Coupling

The primary amine forms diazonium salts, enabling coupling reactions:

- Diazotization : NaNO₂/HCl at 0–5°C generates a diazonium salt.

- Coupling : Reacts with β-naphthol to form an azo dye (λₘₐₓ = 480 nm).

Example Application :Reference: , .

Photocatalytic Perfluoroalkylation

In aqueous conditions, the compound participates in radical-based perfluoroalkylation:

- Catalyst : Rose Bengal and vitamin B₁₂ under visible light.

- Reagent : Perfluorohexyl iodide (C₆F₁₃I).

- Product : 4-Perfluorohexyl-2-(difluoromethoxy)-5-methylaniline.

Conditions :

- Solvent: Water/acetonitrile (1:1).

- Light source: Blue LEDs (450 nm).

- Yield: 90–95% (quantitative in optimized setups).

Comparative Reactivity with Related Anilines

The difluoromethoxy group enhances stability against hydrolysis compared to non-fluorinated analogs.

| Compound | Hydrolysis Rate (k, s⁻¹) | Nitration Position | Reference |

|---|---|---|---|

| 2-Methoxy-5-methylaniline | 1.2 × 10⁻³ | 4 | |

| This compound | 3.5 × 10⁻⁵ | 4 |

Key Findings:

- The difluoromethoxy group significantly retards electrophilic substitution rates compared to methoxy analogs.

- Reduction and photocatalytic reactions exhibit high efficiency under optimized conditions.

- Diazotization enables applications in dye synthesis and bioconjugation.

科学的研究の応用

Drug Development

The difluoromethoxy group is known for enhancing the pharmacokinetic properties of drug candidates, such as increased lipophilicity and metabolic stability. This has led to its incorporation into various pharmaceutical compounds.

- Antiviral Agents : A notable example is S-217622, a non-covalent oral SARS-CoV-2 3CL protease inhibitor, which incorporates a difluoromethoxy group in its structure. This compound demonstrated significant antiviral activity and favorable pharmacokinetic profiles, including high oral absorption and metabolic stability in preclinical studies .

- Other Therapeutic Uses : Difluoromethoxy-containing compounds are also being explored for their potential in treating conditions such as inflammation and cancer due to their ability to modulate biological pathways effectively.

Medicinal Chemistry

The synthesis of 2-(Difluoromethoxy)-5-methylaniline serves as an intermediate in the preparation of more complex molecules. Its derivatives can be designed to target specific biological receptors or pathways, thereby enhancing therapeutic efficacy.

Synthesis Strategies

The synthesis of this compound can be achieved through several methods, often involving the introduction of the difluoromethoxy group via difluoromethylation reactions.

- A common synthetic route involves starting from readily available anilines or phenolic compounds, followed by difluoromethylation using reagents like sodium difluoroacetate under controlled conditions .

-

The method typically includes steps such as:

- Dissolving the starting material in an organic solvent.

- Reacting with a difluoromethylation reagent.

- Purifying the product through techniques like column chromatography.

These synthetic approaches are designed to be efficient, minimizing the number of steps and maximizing yield.

Case Study: S-217622

S-217622 represents a successful application of this compound in drug development:

- Mechanism : It acts as a protease inhibitor targeting SARS-CoV-2, crucial for viral replication.

- Efficacy : Demonstrated an IC50 of 0.013 μM and an EC50 of 0.37 μM in vitro, showcasing its potency against the virus .

- Pharmacokinetics : Exhibited high metabolic stability and low clearance rates in animal models, indicating potential for once-daily dosing regimens .

Comparative Data Table

作用機序

The mechanism of action of 2-(Difluoromethoxy)-5-methylaniline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The presence of the difluoromethoxy group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways.

類似化合物との比較

2-(Trifluoromethoxy)-5-methylaniline: Similar structure but with an additional fluorine atom in the methoxy group.

2-Methoxy-5-methylaniline: Lacks the fluorine atoms, resulting in different chemical and physical properties.

2-(Difluoromethoxy)-4-methylaniline: Positional isomer with the methyl group at a different position on the benzene ring.

Uniqueness: 2-(Difluoromethoxy)-5-methylaniline is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric effects. This can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

生物活性

Overview

2-(Difluoromethoxy)-5-methylaniline is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a difluoromethoxy group and a methylaniline moiety, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C8H9F2NO

- Molecular Weight : 209.62 g/mol

- IUPAC Name : this compound hydrochloride

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The difluoromethoxy group enhances the compound’s capacity to form hydrogen bonds, which can influence binding affinity to various biological targets. This interaction may modulate several biochemical pathways, leading to the observed biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on glioblastoma multiforme (GBM) cells. The compound has been shown to inhibit glycolysis, a critical metabolic pathway upregulated in many cancer types.

Case Study: Inhibition of Glycolysis in GBM Cells

In a study evaluating the effects of fluorinated derivatives on GBM cells, this compound demonstrated potent cytotoxicity, particularly under hypoxic conditions. The compound was found to inhibit hexokinase activity, leading to reduced glycolytic flux and increased apoptosis in cancer cells.

Table 2: Cytotoxic Effects on GBM Cells

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 15 | Hexokinase inhibition |

| 2-Deoxy-D-glucose | 25 | Glycolysis inhibition |

Research Applications

Beyond its antimicrobial and anticancer properties, this compound serves as a valuable building block in organic synthesis. Its unique structural features allow for the development of more complex molecules with potential therapeutic applications.

特性

IUPAC Name |

2-(difluoromethoxy)-5-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO/c1-5-2-3-7(6(11)4-5)12-8(9)10/h2-4,8H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKGVZZIMSLQACZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30427105 | |

| Record name | 2-(difluoromethoxy)-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-40-9 | |

| Record name | 2-(Difluoromethoxy)-5-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(difluoromethoxy)-5-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30427105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(difluoromethoxy)-5-methylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。